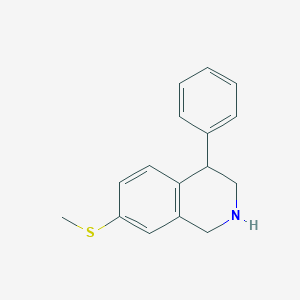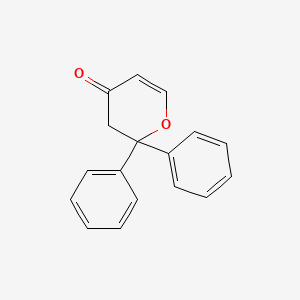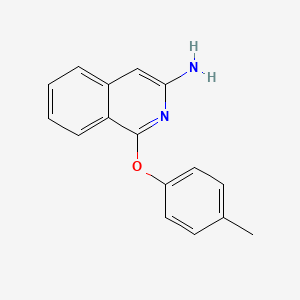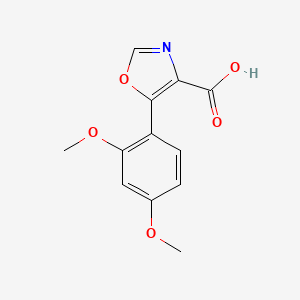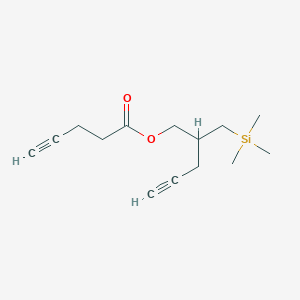
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is a chemical compound with the molecular formula C14H22O2Si. It is known for its unique structure, which includes a trimethylsilyl group and two pent-4-ynoate groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate typically involves the reaction of 4-pentynoic acid with 2-(trimethylsilyl)methylpent-4-yn-1-ol. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne groups can undergo cycloaddition reactions, forming new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: A related compound with similar alkyne functionality.
2-(Trimethylsilyl)methylpent-4-yn-1-ol: Shares the trimethylsilyl group and alkyne functionality.
4-Pentynoic acid: Contains the pent-4-ynoate group
Uniqueness
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is unique due to the presence of both trimethylsilyl and pent-4-ynoate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H22O2Si |
|---|---|
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate |
InChI |
InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3 |
Clé InChI |
UJMUXBUPPBKJMB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(CC#C)COC(=O)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


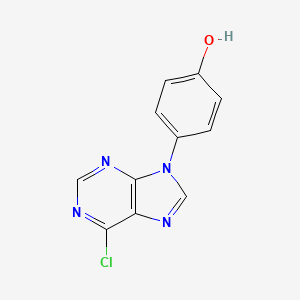


![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


